4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a cyclopropylphenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropylphenyl Group: The cyclopropylphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a cyclopropylphenyl boronic acid and a halogenated thiazole intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyclopropylphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
- 4-(4-cyclopropylphenyl)-N-(4-bromophenyl)-1,3-thiazol-2-amine
- 4-(4-cyclopropylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-cyclopropylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
CAS No. |
2680534-35-2 |
---|---|
Molecular Formula |
C18H15FN2S |
Molecular Weight |
310.4 |
Purity |
93 |
Origin of Product |
United States |
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